8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-1,2-oxazole with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
- (4S,7S,8R)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-14-[(3-fluorophenyl)carbamoylamino]-8-methoxy-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-triene-5-carboxamide
Uniqueness
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S/c1-4-18-12(19)14(15-13(18)20)5-7-17(8-6-14)24(21,22)11-9(2)16-23-10(11)3/h4-8H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXQNFATNVEMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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